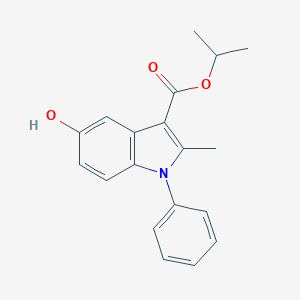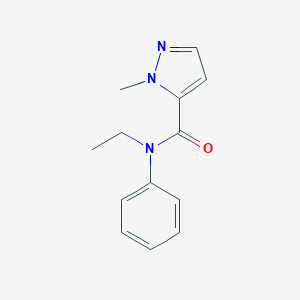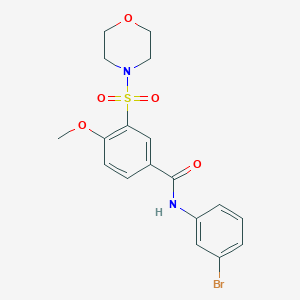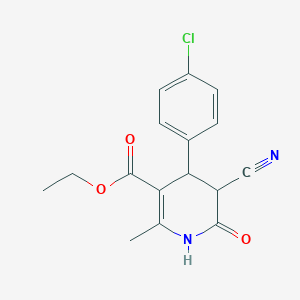
isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as 5-IT, is a synthetic compound that belongs to the indole family. It is a psychoactive substance that has been researched for its potential use as a research chemical.
Mecanismo De Acción
Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors. It also acts as an antagonist at the 5-HT2B receptor. It is believed to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate are not well understood. It has been reported to produce psychedelic effects, including altered perception, thought, and mood. It has also been reported to produce stimulant effects, including increased energy, wakefulness, and sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also relatively stable and has a long shelf life. However, there are also several limitations to using isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate in lab experiments. Its psychoactive effects may make it difficult to accurately measure its effects on serotonin receptors. It may also be difficult to control for individual differences in response to the compound.
Direcciones Futuras
There are several future directions for research on isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate. One area of research could focus on its potential use in the treatment of depression and other psychiatric disorders. Another area of research could focus on its effects on other neurotransmitter systems, such as the dopamine system. Additionally, more research is needed to understand the long-term effects of isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate use and its potential for abuse.
Métodos De Síntesis
The synthesis of isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate involves several steps. The first step involves the reaction of 2-methyl-1-phenyl-1H-indole-3-carboxylic acid with isopropyl alcohol and sulfuric acid. This reaction produces isopropyl 2-methyl-1-phenyl-1H-indole-3-carboxylate. The second step involves the reaction of isopropyl 2-methyl-1-phenyl-1H-indole-3-carboxylate with sodium hydroxide and hydrogen peroxide. This reaction produces isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, which is isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate.
Aplicaciones Científicas De Investigación
Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has been researched for its potential use as a research chemical. It has been studied for its effects on serotonin receptors and its potential as a serotonin receptor agonist. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
Nombre del producto |
isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
|---|---|
Fórmula molecular |
C19H19NO3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
propan-2-yl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-12(2)23-19(22)18-13(3)20(14-7-5-4-6-8-14)17-10-9-15(21)11-16(17)18/h4-12,21H,1-3H3 |
Clave InChI |
IHLJPNTXSNTRDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)O)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)O)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)

![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
